molecular formula C15H10Cl2O3 B3025070 3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-38-4

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B3025070
CAS No.: 951885-38-4
M. Wt: 309.1 g/mol
InChI Key: WXNAZOVMJSPUQH-UHFFFAOYSA-N
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Description

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 893778-77-3) is a synthetic benzophenone derivative characterized by two chlorine atoms at the 3 and 5 positions of one aromatic ring and an ethylenedioxy group (a 1,2-dioxolane ring) bridging the 3' and 4' positions of the second aromatic ring . This compound has been discontinued in commercial production, limiting its availability for contemporary research .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNAZOVMJSPUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-(ethylenedioxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the benzophenone structure. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Halogenated Benzophenones with Oxygen-Containing Substituents

(a) 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • Structure : Features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl group instead of ethylenedioxy.
  • Molecular Weight : 406.3 g/mol (vs. ~349 g/mol for the target compound, estimated from analogs).
  • Its higher molecular weight may reduce solubility compared to the target compound .
(b) 3,5-Dichloro-3'-piperidinomethylbenzophenone
  • Structure: Substitutes the ethylenedioxy group with a piperidinomethyl moiety.
  • Molecular Formula: C₁₉H₁₉Cl₂NO; Molecular Weight: 348.27 g/mol.
  • Properties : The nitrogen-containing piperidine ring increases basicity and lipophilicity, which could improve membrane permeability in pharmacological contexts. This contrasts with the oxygen-rich ethylenedioxy group, which may enhance polarity .
(c) 3-Chloro-3',5'-difluorobenzophenone
  • Structure : Replaces ethylenedioxy with difluorophenyl and a single chlorine atom.
  • Molecular Weight : 252.64 g/mol.
  • Properties: Fluorine atoms increase electronegativity and metabolic stability compared to ethylenedioxy.

Natural Benzophenones with Prenylated or Hydroxylated Substituents

(a) Mangaphenone
  • Source : Isolated from Garcinia mangostana.
  • Structure : Contains hydroxyl and prenyl groups instead of halogens or ethylenedioxy.
  • Properties : Demonstrates antioxidant and antimicrobial activities. The lack of halogens reduces toxicity, while prenylation enhances lipophilicity, a trait absent in the synthetic target compound .
(b) 2,6-Dihydroxy-4-O-β-D-glucopyranosyl-benzophenone
  • Source : Found in Psidium guajava (guava leaves).
  • Structure : Features a glucose moiety, increasing water solubility.
  • Properties : Glycosylation improves bioavailability in plant systems, contrasting with the synthetic halogenated derivatives’ reliance on lipophilicity for bioactivity .

Benzophenones with Methylenedioxy vs. Ethylenedioxy Groups

  • Example : 2,3-Benzodiazepine derivatives (e.g., 2,3-BDZ-11-2) with ethylenedioxy substituents show enhanced AMPA receptor inhibition compared to methylenedioxy analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Reference
3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone Cl (3,5), ethylenedioxy (3',4') C₁₅H₁₀Cl₂O₃ ~349 (estimated) Discontinued; synthetic intermediate
3,5-Dichloro-3'-[spirocyclic]benzophenone Cl (3,5), spirocyclic dioxa-aza C₂₂H₂₂Cl₂N₂O₃ 406.3 Research use; enhanced steric bulk
3,5-Dichloro-3'-piperidinomethylbenzophenone Cl (3,5), piperidinomethyl C₁₉H₁₉Cl₂NO 348.27 Pharmacological potential
Mangaphenone Hydroxyl, prenyl C₂₃H₂₆O₅ 382.45 Natural antioxidant

Key Findings and Implications

  • Electronic Effects : Chlorine atoms increase electron-withdrawing capacity, while ethylenedioxy groups modulate polarity. This combination may balance solubility and reactivity in synthetic applications.
  • Biological Activity: Natural benzophenones prioritize hydroxylation for bioactivity, whereas synthetic halogenated derivatives leverage lipophilicity for membrane penetration.
  • Structural Flexibility : Substitution with nitrogen-containing rings (e.g., piperidine) or spiro systems expands functional diversity, enabling tailored applications in drug discovery .

Biological Activity

3,5-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS No. 951885-38-4) is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzophenone core with two chlorine substituents and an ethylenedioxy group. The structural formula can be represented as follows:

C16H12Cl2O3\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer properties.

Biological Activity Overview

Activity Type Description References
AntioxidantExhibits significant free radical scavenging activity.
AnticancerDemonstrates strong inhibitory effects against various cancer cell lines (e.g., HL-60, A-549).
Anti-inflammatoryInhibits lipopolysaccharide-induced nitric oxide production in macrophages.
Endocrine DisruptionPotential endocrine-disrupting properties observed in related benzophenones.

Case Studies and Research Findings

  • Antitumor Activity
    • A study synthesized several benzophenone derivatives, including this compound, and assessed their antitumor effects. The compound exhibited IC50 values indicating potent activity against various cancer cell lines:
      • HL-60 : IC50 = 0.48 μM
      • A-549 : IC50 = 0.82 μM
      • SMMC-7721 : IC50 = 0.26 μM
      • SW480 : IC50 = 0.99 μM .
  • Anti-inflammatory Effects
    • In vitro studies demonstrated that the compound inhibited nitric oxide production in RAW 264.7 cells with an IC50 ranging from 8.8 to 18.1 μM, surpassing the efficacy of dexamethasone .
  • Endocrine Disruption Potential
    • Research on benzophenones indicates that compounds similar to this compound may exhibit endocrine-disrupting effects, impacting reproductive health in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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